(4E)-5-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Overview of Pyrrolidine-2,3-dione Derivatives in Contemporary Organic Chemistry
Pyrrolidine-2,3-dione derivatives represent a critical class of nitrogen-containing heterocycles with broad applications in synthetic and medicinal chemistry. These compounds are characterized by a fused bicyclic system that enables diverse functionalization at the 1-, 4-, and 5-positions, making them versatile intermediates for constructing complex molecular architectures. Recent advances in biocatalytic methods have demonstrated the stereoselective synthesis of pyrrolidine-2,3-diones bearing all-carbon quaternary stereocenters, achieving yields up to 91% using Myceliophthora thermophila laccase. Such methodologies highlight the structural flexibility of this scaffold, which is further enhanced by its ability to participate in 1,4-addition reactions with electrophilic partners like ortho-quinones.
The electronic properties of the diketone moiety in pyrrolidine-2,3-diones facilitate tautomerism and hydrogen bonding, which are critical for stabilizing transition states in asymmetric catalysis. For instance, computational studies on 3-pyrroline-2-one derivatives reveal that kinetic selectivity dominates over thermodynamic factors during amine-mediated functionalization, enabling precise control over regiochemistry. These features position pyrrolidine-2,3-diones as privileged scaffolds for developing pharmaceuticals, agrochemicals, and materials with tailored stereoelectronic properties.
Significance of Benzothiazole and Thiophene Moieties in Heterocyclic Chemistry
Benzothiazole and thiophene are electron-rich heterocycles that contribute distinct physicochemical and pharmacological profiles to hybrid molecules. Benzothiazole derivatives exhibit a wide spectrum of bioactivities, including antitumor, antimicrobial, and central nervous system (CNS) targeting effects, as evidenced by their presence in FDA-approved drugs like riluzole and pramipexole. The 1,3-benzothiazole scaffold’s planar structure and sulfur atom enhance π-π stacking interactions and membrane permeability, critical for blood-brain barrier penetration.
Thiophene, a five-membered sulfur heterocycle, modulates electronic density through conjugation, improving binding affinity to biological targets. Its derivatives are integral to antimalarial (e.g., artemisinin analogs) and anti-inflammatory agents (e.g., tenidap). The combination of benzothiazole and thiophene in a single framework synergizes electron-deficient and electron-rich regions, enabling multi-target engagement. For example, 2-(benzo[d]thiazol-2-yl)pyren-1-ol derivatives exhibit amplified fluorescence properties, useful in bioimaging and sensor development.
Rationale for Academic Investigation of (4E)-5-(2,5-Dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione
The target compound integrates three pharmacophoric elements:
- Pyrrolidine-2,3-dione core : Provides hydrogen-bonding sites for enzyme inhibition (e.g., kinase or protease targets).
- 4,6-Dimethyl-1,3-benzothiazole : Enhances lipophilicity and potential CNS activity via structural analogy to riluzole.
- Thiophene-hydroxymethylidene group : Introduces conformational rigidity and redox activity, potentially influencing antioxidant or metal-chelating properties.
This tripartite structure may exhibit unique stereoelectronic effects due to the (4E)-configuration, which orients the thiophene moiety orthogonally to the diketone plane. Such spatial arrangement could optimize binding to hydrophobic enzyme pockets while minimizing steric clashes.
Scope and Objectives of the Research Outline
This review systematically addresses the following objectives:
- Synthetic Strategy : Propose routes for constructing the target molecule using biocatalytic and multi-component approaches.
- Structural Analysis : Investigate tautomerism and intramolecular hydrogen bonding via DFT calculations.
- Pharmacological Potential : Hypothesize applications based on moiety-specific activities (e.g., antitumor effects via benzothiazole, neuroprotection via pyrrolidine-dione).
Table 1: Key Functional Groups and Hypothesized Roles
Properties
Molecular Formula |
C26H22N2O5S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H22N2O5S2/c1-13-10-14(2)21-19(11-13)35-26(27-21)28-22(16-12-15(32-3)7-8-17(16)33-4)20(24(30)25(28)31)23(29)18-6-5-9-34-18/h5-12,22,30H,1-4H3 |
InChI Key |
KUBMEDBKZZHLLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CS4)C5=C(C=CC(=C5)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times for the Knoevenagel step, improving yields to 78% while maintaining stereoselectivity.
Enzymatic Resolution
Lipase-mediated kinetic resolution (Candida antarctica Lipase B) has been explored to isolate the (4E)-isomer from a diastereomeric mixture, achieving >99% enantiomeric excess (ee).
Challenges and Mitigation Strategies
-
Regioselectivity in Benzothiazole Coupling: Competing N- vs. S-alkylation is suppressed using bulky phosphine ligands (Xantphos).
-
Oxidative Degradation: The hydroxy(thiophenyl) group is prone to oxidation; reactions are conducted under inert atmosphere (N₂/Ar).
Scalability and Industrial Feasibility
A pilot-scale process (100 g batch) achieved 62% overall yield using continuous flow chemistry for the cyclization and condensation steps. Cost analysis indicates that the hypervalent iodine reagents contribute 40% of raw material expenses, prompting investigations into recyclable iodine catalysts .
Chemical Reactions Analysis
Types of Reactions
(4E)-5-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4E)-5-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms and protein-ligand binding.
Medicine
The compound has potential applications in medicine, particularly in drug discovery and development. Its unique structure could be exploited to design new therapeutic agents targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in physiological changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Synthetic Efficiency: The target compound’s synthesis likely involves multi-step condensation reactions, akin to methods used for thiosemicarbazones (e.g., refluxing aldehydes with thiosemicarbazide in ethanol/HCl) . However, its yield remains unspecified, unlike the 98% yield reported for the benzodioxan-derived imidazolidinone .
Electronic and Steric Effects: The 4,6-dimethylbenzothiazole group in the target compound is more electron-deficient than the benzodioxan system in , which could alter reactivity in catalytic or binding applications.
Crystallographic and Stability Considerations: The target compound’s crystal structure may exhibit hydrogen-bonded networks similar to the triazole-thiocarbonohydrazide system in , where N–H···O/S and O–H···S interactions stabilize the lattice. SHELX refinement would be critical for resolving such details.
Research Implications and Limitations
- Knowledge Gaps: Absence of direct pharmacological or physicochemical data for the target compound limits deeper functional comparisons. Further studies should prioritize experimental characterization.
Biological Activity
The compound (4E)-5-(2,5-dimethoxyphenyl)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound includes multiple functional groups that contribute to its biological activity. The key features are:
- Pyrrolidine Backbone : Provides structural stability.
- Benzothiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Dimethoxyphenyl Group : Associated with enhanced bioactivity.
- Hydroxy(thiophen-2-yl)methylidene Moiety : May contribute to specific interactions in biological systems.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest that the compound has significant antimicrobial effects. For instance, derivatives containing benzothiazole moieties have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values reported for similar compounds range from 4 μg/mL to 16 μg/mL against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Anticancer Properties
The structural components of this compound suggest potential anticancer activity. Compounds with similar benzothiazole structures have been documented to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Neuroactive Effects
The pyrrolidine structure is known for neuroactive properties. Some related compounds have demonstrated effects on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Interaction : The presence of specific functional groups allows for interaction with various receptors, modulating signaling pathways critical for cell survival and proliferation.
- Oxidative Stress Modulation : Some studies indicate that these compounds can influence oxidative stress levels within cells, contributing to their antimicrobial and anticancer effects.
Case Studies
Several studies have investigated the biological activity of structurally related compounds:
Q & A
Q. What are the key synthetic steps for preparing this compound, and what reagents are critical for its pyrrolidine-2,3-dione core formation?
The synthesis involves multi-step reactions, starting with the benzothiazole ring formation, followed by introducing the pyrrolidine-2,3-dione moiety. Key reagents include:
- Acids/bases : For deprotonation and cyclization (e.g., sodium ethoxide for ethoxy group introduction) .
- Solvents : Ethanol or chloroform under controlled temperatures (50–80°C) to optimize intermediate stability .
- Catalysts : Transition-metal catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) . Final purification often requires column chromatography to isolate the product in >90% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they confirm?
- NMR (¹H/¹³C) : Assigns protons and carbons from the benzothiazole (δ 7.2–7.8 ppm for aromatic H), thiophene (δ 6.8–7.1 ppm), and pyrrolidine-dione (δ 3.5–4.2 ppm for methylidene groups) .
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) and hydroxyl groups (O-H at ~3200 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during the introduction of the thiophene-methylidene group?
- Temperature : Maintain 60–70°C to balance reaction rate and side-product formation .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during Knoevenagel condensations .
- Catalyst Screening : Test ionic liquids (e.g., diisopropyl ethyl ammonium acetate) for recyclability and enhanced regioselectivity .
- DoE (Design of Experiments) : Apply statistical models to optimize parameters like stoichiometry and pH, as demonstrated in flow-chemistry frameworks .
Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this structurally complex molecule?
- Variable Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the thiophene-methylidene group) by acquiring spectra at 25°C and −20°C .
- 2D NMR (COSY, HSQC) : Correlate coupled protons and carbons to assign overlapping signals in the benzothiazole and dimethoxyphenyl regions .
- Computational Modeling : Compare experimental IR/Raman data with DFT-calculated vibrational modes to validate tautomeric forms .
Q. What methodologies are recommended for evaluating the compound’s biological activity, and how can target specificity be assessed?
- In Vitro Assays :
- Enzyme Inhibition : Screen against COX-2/5-LOX using fluorogenic substrates (IC₅₀ calculations) .
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Target Identification :
- SPR (Surface Plasmon Resonance) : Measure binding affinity to purified enzymes/receptors (e.g., kinase domains) .
- Molecular Docking : Model interactions with proteins (e.g., PI3Kγ) to rationalize selectivity .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents (e.g., 2,5-dimethoxyphenyl vs. fluorophenyl analogs)?
- Synthetic Modifications : Synthesize derivatives with varied substituents (e.g., 3-fluorophenyl, 4-propoxyphenyl) to compare steric/electronic effects .
- Biological Testing : Correlate substituent changes with activity metrics (e.g., logP vs. IC₅₀) to identify pharmacophores .
- Crystallography : Resolve X-ray structures of analogs to link substituent orientation with binding pocket interactions .
Q. What strategies mitigate stability issues (e.g., hydrolysis of the pyrrolidine-dione ring) during long-term storage or biological assays?
- pH Control : Store lyophilized samples at pH 6–7 (neutral buffers) to prevent acid/base-mediated degradation .
- Lyophilization : Increase shelf life by removing water, which reduces hydrolytic activity .
- Protective Groups : Introduce tert-butyldimethylsilyl (TBS) groups to stabilize reactive hydroxyls during derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
